molecular formula C10H11BrO B6218374 (3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran CAS No. 2751602-92-1

(3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran

Cat. No.: B6218374
CAS No.: 2751602-92-1
M. Wt: 227.1
InChI Key:
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Description

(3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, features a bromomethyl group attached to the third carbon of the dihydrobenzopyran ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran typically involves the bromination of a suitable precursor. One common method is the bromination of 3,4-dihydro-2H-1-benzopyran using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Mechanism of Action

The mechanism of action of (3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran involves its interaction with biological targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into specific binding pockets, making it a potent inhibitor or modulator of various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran is unique due to its benzopyran ring structure, which imparts distinct biological activities and chemical reactivity. The presence of the bromomethyl group enhances its utility in synthetic chemistry, making it a versatile intermediate for various applications .

Properties

CAS No.

2751602-92-1

Molecular Formula

C10H11BrO

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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